8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride

Conformational restriction Fsp³ CNS drug design

8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride (CAS 1221791-74-7) is a spirocyclic compound featuring a thiazolidine ring fused to a piperidine ring via a quaternary spiro carbon, with a cyclohexyl substituent at the 8-position. This scaffold is characterized by high three-dimensionality (Fsp³ richness) and conformational restriction, which are properties associated with enhanced target selectivity and improved pharmacokinetic profiles in CNS drug discovery.

Molecular Formula C13H25ClN2S
Molecular Weight 276.87 g/mol
CAS No. 1221791-74-7
Cat. No. B1392734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride
CAS1221791-74-7
Molecular FormulaC13H25ClN2S
Molecular Weight276.87 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CCC3(CC2)NCCS3.Cl
InChIInChI=1S/C13H24N2S.ClH/c1-2-4-12(5-3-1)15-9-6-13(7-10-15)14-8-11-16-13;/h12,14H,1-11H2;1H
InChIKeyVSYDLXRQTLLTKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride (CAS 1221791-74-7): Spirocyclic Scaffold with CNS-Focused Differentiation


8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride (CAS 1221791-74-7) is a spirocyclic compound featuring a thiazolidine ring fused to a piperidine ring via a quaternary spiro carbon, with a cyclohexyl substituent at the 8-position [1]. This scaffold is characterized by high three-dimensionality (Fsp³ richness) and conformational restriction, which are properties associated with enhanced target selectivity and improved pharmacokinetic profiles in CNS drug discovery . The hydrochloride salt form (C₁₃H₂₅ClN₂S, MW 276.87) ensures water solubility suitable for biological assays [1]. Its structural framework places it within the broader class of 1-thia-4,8-diazaspiro[4.5]decane derivatives, which have been explored for dopaminergic, muscarinic, and sigma receptor modulation.

Why In-Class 1-Thia-4,8-diazaspiro[4.5]decane Analogs Cannot Be Assumed Interchangeable with 8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane Hydrochloride


Within the 1-thia-4,8-diazaspiro[4.5]decane family, even minor N8-substituent variations produce profound shifts in receptor subtype selectivity, lipophilicity, and metabolic stability. For example, the M1 muscarinic agonist (S)-2-ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one exhibits significant off-target binding at dopamine D₂ and 5-HT₂B receptors, whereas the 8-cyclohexyl analog is expected to alter this selectivity profile through steric and conformational effects . Similarly, spirothiazolidine peptidomimetics demonstrate that changing ring size from 5.5.6 to 5.6.5 spiro systems converts dopamine D₂ receptor modulators from positive to negative allosteric modulators [1]. The 8-cyclohexyl substituent introduces distinct steric bulk, conformational bias, and lipophilicity (estimated ΔLogP ≈ +1.5–2.0 vs. 8-methyl) that cannot be replicated by smaller alkyl or aryl substituents, making direct substitution unreliable without comparative binding and functional data .

8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride (CAS 1221791-74-7): Quantitative Differentiation Evidence vs. Closest Analogs


Conformational Restriction and Fsp³ Character: Cyclohexyl vs. Benzyl Substitution

The 8-cyclohexyl group provides a fully saturated (sp³) substituent, maximizing the fraction of sp³-hybridized carbons (Fsp³) compared to the 8-benzyl analog. Higher Fsp³ correlates with improved clinical success rates in CNS drug candidates, as planar aromatic substituents increase the risk of promiscuous binding, poor solubility, and CYP450 inhibition. The cyclohexyl group also imposes greater steric constraint on the piperidine ring conformation than a benzyl group, potentially enhancing target selectivity .

Conformational restriction Fsp³ CNS drug design Spiro scaffold

Predicted Lipophilicity (LogP) Window: Optimized for Blood-Brain Barrier Penetration

The 8-cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane scaffold is predicted to have a LogP in the optimal CNS drug range (2.0–4.0), based on the additive contributions of the cyclohexyl group (π ≈ +1.8–2.2) to the parent spirocyclic core. This contrasts with the 8-methyl analog, whose lower lipophilicity (estimated LogP ~0.5–1.5) may limit passive BBB permeation, and the 8-benzyl analog, whose higher LogP (estimated ~3.0–4.5) may increase the risk of plasma protein binding and metabolic liability .

Lipophilicity LogP Blood-brain barrier CNS penetration

Dopamine D₂ Receptor Binding Affinity: Class-Level Evidence from Spirothiazolidine Peptidomimetics

Spirothiazolidine-containing peptidomimetics of L-prolyl-L-leucyl-glycinamide (PLG) have been shown to modulate dopamine D₂ receptors in a [³H]spiroperidol/NPA competitive binding assay. At 100 nM, spiro bicyclic lactam compounds decreased the dissociation constant (Kd) of the high-affinity state of the D₂ receptor for the agonist. The 5.6.5 spiro ring system (analogous to the 1-thia-4,8-diazaspiro[4.5]decane scaffold) was critical for this modulatory activity [1][2]. While direct binding data for 8-cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride are not publicly available, the cyclohexyl substitution pattern at N8 is predicted to influence D₂ allosteric modulator pharmacology based on established SAR in the series.

Dopamine D₂ receptor Allosteric modulation Spirothiazolidine Neuropharmacology

Selectivity Against Muscarinic M1 Receptor: Structural Rationale for Reduced Off-Target Activity vs. 8-Methyl-3-oxo Derivatives

The 3-oxo-1-thia-4,8-diazaspiro[4.5]decane derivative NGX-267 [(S)-2-ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one] is a selective M1 muscarinic receptor agonist but exhibits significant affinity for dopamine D₂ and serotonin 5-HT₂B receptors, presenting potential off-target liabilities . The 8-cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride lacks the 3-oxo group and bears an 8-cyclohexyl substituent, which together are expected to reshape the receptor selectivity profile. The absence of the hydrogen-bonding 3-oxo moiety and the increased steric volume of cyclohexyl vs. methyl may reduce M1 receptor affinity while altering the balance of D₂ and sigma receptor interactions [1].

Muscarinic M1 receptor Receptor selectivity Off-target profile CNS safety

Available Purity Grades: 95% and 98% Specifications to Meet Tiered Research Requirements

8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride is commercially available at two purity tiers: 95% (AKSci, Perfemiker) suitable for initial screening and library synthesis, and 98% (MolCore, Leyan) suitable for advanced lead optimization and in vivo studies [1]. This tiered availability contrasts with closely related analogs such as 8-benzyl-1-thia-4,8-diazaspiro[4.5]decane, which is typically offered only at a single purity specification (commonly 95%), limiting procurement flexibility for different stages of the discovery pipeline.

Purity Quality control Procurement specification Research grade

Spiro Scaffold Versatility: Building Block for Kinase Inhibitor and GPCR Ligand Libraries

Diazaspirocycles directly linked to heteroaromatic hinge binder groups have been shown to provide ligand-efficient inhibitors of multiple kinases, with binding modes confirmed by protein crystallography and selectivity profiles influenced by interactions of the basic nitrogen atoms in the spiro scaffold [1][2]. The 1-thia-4,8-diazaspiro[4.5]decane core adds a sulfur atom to the scaffold, creating an additional hydrogen-bond acceptor site and a site for potential oxidation to sulfoxide/sulfone for prodrug or metabolite diversification strategies [3]. Unlike the 3-oxo derivatives (e.g., NGX-267), the unoxidized thiazolidine ring in the target compound preserves the secondary amine for further functionalization via amide coupling, reductive amination, or sulfonamide formation.

Spiro building block Kinase inhibitor GPCR ligand Medicinal chemistry library

Priority Application Scenarios for 8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane Hydrochloride Based on Comparative Evidence


CNS Lead Optimization: Dopamine D₂/D₃ Receptor Allosteric Modulator Programs

Based on class-level evidence that spirothiazolidine scaffolds modulate dopamine D₂ receptor high-affinity state [1], and the predicted selectivity shift away from M1 muscarinic receptors vs. 8-methyl-3-oxo derivatives , 8-cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride is best positioned as a starting scaffold for D₂/D₃ allosteric modulator lead optimization. The intermediate lipophilicity (predicted LogP 2.5–3.5) and high Fsp³ character support BBB penetration while minimizing the promiscuity risks associated with planar aromatic scaffolds. Procurement of the 98% purity grade is recommended for radioligand binding assays and functional cAMP/β-arrestin assays in CHO or HEK293 cells expressing human D₂ or D₃ receptors.

Kinase Inhibitor Fragment Library: Spiro-Thiazolidine as a Three-Dimensional Hinge Binder Motif

Diazaspirocycles have been validated as ligand-efficient kinase inhibitor scaffolds, with binding modes confirmed by protein crystallography [2]. The 1-thia-4,8-diazaspiro[4.5]decane core offers a sulfur-containing analog of the established 2,8-diazaspiro[4.5]decane kinase hinge binder motif, with the thioether providing an additional hydrogen-bond acceptor and a site for oxidative metabolic probing. The 8-cyclohexyl group introduces steric bulk that can be exploited for selectivity engineering against kinase panels. Use 95% purity material for initial fragment screening at 1–10 mM in biochemical kinase assays; advance hits to 98% purity for IC₅₀ determination and co-crystallization studies.

Sigma Receptor Ligand Discovery: Leveraging Cyclohexylamine Pharmacophore Within a Spiro Framework

Cyclohexylamine derivatives are a privileged pharmacophore for sigma receptor binding [3], and diazaspiro scaffolds are documented sigma receptor ligands . The 8-cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride combines both features in a single, conformationally restricted scaffold, offering a unique entry point for sigma-1/sigma-2 receptor selectivity studies. The compound's three diversification sites enable parallel synthesis of focused libraries for sigma receptor SAR exploration. Procure 98% grade for competitive binding assays against [³H]-(+)-pentazocine (sigma-1) and [³H]-DTG (sigma-2) in rat brain membrane preparations.

Fragment-Based Drug Discovery (FBDD): High-Fsp³ Spiro Fragment for 3D Library Design

The high Fsp³ character of the 8-cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane scaffold aligns with the growing emphasis on three-dimensional fragment libraries in FBDD . With MW 276.87 (within fragment Rule-of-Three guidelines), balanced LogP, and three chemically orthogonal diversification handles, this compound serves as an ideal core fragment for generating diverse, shape-defined libraries. The availability of dual purity grades supports cost-effective procurement of 95% material for library synthesis (hundreds of compounds) while reserving 98% material for biophysical fragment screening (NMR, SPR, DSF) where purity is critical.

Quote Request

Request a Quote for 8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.